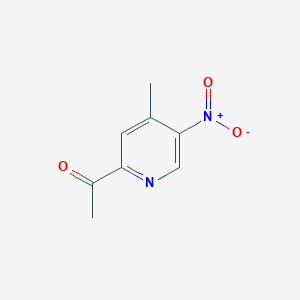

1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-(4-methyl-5-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-4-8(5)10(12)13/h3-4H,1-2H3 |

InChI Key |

AUWHQHBKDBPYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to a variety of transformations.

Reductions to Amino Functionality and Subsequent Reactions

The nitro group of 1-(4-methyl-5-nitropyridin-2-yl)ethanone can be readily reduced to an amino group, yielding 1-(5-amino-4-methylpyridin-2-yl)ethanone (B13661046). This transformation is a common and crucial step in the synthesis of various heterocyclic compounds. Standard reduction methods for nitroarenes are applicable here, including catalytic hydrogenation or the use of metals in acidic media.

Commonly Employed Reducing Agents:

| Reagent | Conditions |

| Tin(II) chloride (SnCl₂) | Typically in an alcoholic solvent like ethanol. |

| Iron (Fe) powder | In the presence of an acid such as hydrochloric acid (HCl) or acetic acid. |

| Catalytic Hydrogenation | H₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). |

The resulting 1-(5-amino-4-methylpyridin-2-yl)ethanone is a versatile intermediate. The newly formed amino group is nucleophilic and can participate in a range of subsequent reactions. For instance, it can undergo diazotization when treated with nitrous acid (from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce a wide array of functional groups. Furthermore, the presence of both an amino group and a carbonyl group within the same molecule opens pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems like pyrido[x,y-z]pyrimidines or other related scaffolds.

Nucleophilic Aromatic Substitution (SNAr) at Nitro-Bearing Positions

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions, as it withdraws electron density from the aromatic ring, making it more susceptible to attack by nucleophiles. In principle, the nitro group itself can act as a leaving group in SNAr reactions, especially when the aromatic ring is highly electron-deficient. For pyridines, which are inherently electron-deficient heterocycles, this reactivity is further enhanced. Nucleophilic attack is particularly favored at the ortho and para positions relative to the activating group.

In the case of 1-(4-methyl-5-nitropyridin-2-yl)ethanone, the nitro group is at the 5-position. While direct substitution of the nitro group is a possibility, SNAr reactions on nitropyridines often involve the displacement of other leaving groups, such as halogens, that are activated by the nitro substituent. For example, in related 2-chloro-5-nitropyridine (B43025) systems, the chloride at the 2-position is readily displaced by nucleophiles due to activation by the nitro group at the 5-position. Should a suitable leaving group be present at the C-2 or C-6 position of the pyridine ring, the nitro group at C-5 would facilitate its substitution.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govwikipedia.orgwikipedia.orgnih.govorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group, to the aromatic ring to form a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the adduct, leading to the restoration of the aromatic system. nih.govwikipedia.org

For 1-(4-methyl-5-nitropyridin-2-yl)ethanone, the VNS reaction is expected to occur at positions that are ortho or para to the strongly activating nitro group. The possible sites for VNS on this molecule are the C-6 and C-3 positions. The regioselectivity of the reaction would be influenced by both steric and electronic factors, including the nature of the nucleophile and the reaction conditions. For instance, amination via VNS has been reported for 3-nitropyridines, leading to the formation of 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity. scispace.com

Oxidative Amination Reactions

Oxidative amination is another pathway for the introduction of an amino group onto an aromatic ring, often proceeding via a nucleophilic substitution of hydrogen. In the context of nitropyridines, oxidative amination has been shown to be a viable method for their functionalization. For example, the reaction of 3-nitropyridine (B142982) with amines in the presence of an oxidizing agent like potassium permanganate (B83412) can lead to the selective introduction of an amino group at the position para to the nitro group, yielding 2-amino-5-nitropyridine (B18323) derivatives. scispace.com This type of transformation could potentially be applied to 1-(4-methyl-5-nitropyridin-2-yl)ethanone, which might lead to the introduction of an amino group at the C-6 position.

Reactions Involving the Acetyl Group

The acetyl group at the C-2 position of the pyridine ring behaves as a typical ketone and is a key site for various chemical transformations.

Carbonyl Reactivity (e.g., condensation reactions with nitrogen nucleophiles)

The carbonyl carbon of the acetyl group in 1-(4-methyl-5-nitropyridin-2-yl)ethanone is electrophilic and readily undergoes condensation reactions with a variety of nitrogen-based nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond.

Examples of Condensation Reactions:

| Nitrogen Nucleophile | Product Type |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone |

The formation of hydrazones and oximes from 2-acetylpyridine (B122185) derivatives is a well-established synthetic transformation. nih.govmdpi.comorganic-chemistry.orgrsc.orgnih.govarpgweb.comnih.gov For example, the reaction with hydrazine hydrate (B1144303) would yield the corresponding hydrazone, while reaction with hydroxylamine would produce the oxime. wikipedia.orgarpgweb.comnih.gov These derivatives are often crystalline solids and can be useful for the characterization of the parent ketone. Moreover, the resulting hydrazones and oximes can serve as versatile intermediates for further synthetic manipulations, such as cyclization reactions or rearrangements.

Alpha-Carbon Reactivity (e.g., halogenation, alkylation)

The alpha-carbon of the ethanone (B97240) moiety is positioned between the electron-withdrawing carbonyl group and the electron-deficient pyridine ring. This unique electronic environment significantly enhances the acidity of the alpha-hydrogens, making them readily removable by a base to form a stabilized enolate anion. msu.edulibretexts.org This enolate is a key intermediate for various substitution reactions. msu.edu

Halogenation: The alpha-carbon can be halogenated under acidic or basic conditions. The reaction is often autocatalytic as it can generate an acid byproduct. msu.edu Given the activated nature of the alpha-position, reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to proceed efficiently to yield the corresponding α-halo ketones.

Alkylation: The formation of the enolate anion through the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) facilitates the introduction of alkyl groups. youtube.com The enolate acts as a potent nucleophile, attacking primary or methyl alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.comyoutube.com

| Reaction Type | Reagents & Conditions | Expected Product |

| α-Halogenation | N-Bromosuccinimide (NBS), CCl₄, initiator (e.g., AIBN) | 2-Bromo-1-(4-methyl-5-nitropyridin-2-yl)ethanone |

| α-Alkylation | 1. Lithium diisopropylamide (LDA), THF, -78 °C 2. Methyl Iodide (CH₃I) | 1-(4-Methyl-5-nitropyridin-2-yl)propan-1-one |

Derivatization to Other Ketone-Based Functionalities

The carbonyl group of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other important ketone-based functionalities. These derivatizations are standard reactions in organic synthesis.

Key transformations include:

Reduction to Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(4-methyl-5-nitropyridin-2-yl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Formation of Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases). Similarly, condensation with hydroxylamine produces an oxime, and reaction with hydrazine or its derivatives (e.g., phenylhydrazine) affords hydrazones.

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, where a phosphorus ylide attacks the carbonyl carbon to form a new carbon-carbon double bond.

Conversion to Pyrazolines: In a one-pot reaction, the ketone can react with a chalcone (B49325) and hydrazine hydrate to form 1-acetyl pyrazoline derivatives. researchgate.net

| Derivative Type | Reagents & Conditions | General Product Structure |

| Secondary Alcohol | Sodium borohydride (NaBH₄), Methanol (MeOH) | 1-(4-Methyl-5-nitropyridin-2-yl)ethanol |

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine | 1-(4-Methyl-5-nitropyridin-2-yl)ethanone oxime |

| Hydrazone | Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH) | 1-(4-Methyl-5-nitropyridin-2-yl)ethanone hydrazone |

Reactions Involving the Methyl Group

Functionalization of the Methyl Group (e.g., oxidation to aldehyde/acid, halogenation)

The methyl group at the 4-position of the pyridine ring is also activated due to the electron-withdrawing nature of the ring system. mdpi.com This activation allows for its selective functionalization through oxidation or halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid. A patented method for the oxidation of methyl-pyridines involves the use of a halogen oxidizing agent, such as chlorine, in an aqueous solution under the influence of actinic radiation. google.com This process converts the methyl group into a carboxyl group, yielding 2-acetyl-5-nitropyridine-4-carboxylic acid. Milder oxidation conditions could potentially yield the corresponding aldehyde.

Halogenation: Halogenation of the methyl group on the pyridine ring can occur under radical conditions. youtube.com For instance, treatment with chlorine gas and a radical initiator can lead to the formation of chlorinated methylpyridines. youtube.com Ionic chlorination of an acidic methyl group on a pyridine ring has also been achieved using reagents like trichloroisocyanuric acid in an acidic medium. youtube.com

Pyridine Ring Transformations and Rearrangements

The highly electron-deficient nature of the 5-nitropyridine ring makes it a substrate for various ring transformation and rearrangement reactions, particularly when subjected to strong nucleophiles or specific reaction conditions.

Ring Expansion and Contraction Reactions

Pyridine and its derivatives can undergo skeletal rearrangements leading to either ring expansion or contraction. wikipedia.org

Ring Contraction: The reaction of pyridine with excited nitrogen atoms, N(²D), has been shown to proceed through intermediates that evolve via ring-contraction mechanisms to yield 5-membered ring radical products like pyrrolyl and imidazolyl species. nih.gov A similar pathway could be envisioned for substituted nitropyridines. Furthermore, the reaction of 5-nitropyrimidine (B80762) with hydrazine hydrate is known to cause ring contraction to a 4-nitropyrazole. researchgate.net This suggests that 1-(4-Methyl-5-nitropyridin-2-yl)ethanone might undergo a similar contraction. Photochemical methods have also been developed for the ring contraction of pyridines into pyrrolidine (B122466) derivatives. researchgate.net

Ring Expansion: In the same studies involving N(²D) atoms, the formation of 7-membered ring structures was also observed, indicating the possibility of ring expansion. nih.gov These transformations typically proceed through complex mechanistic pathways involving bicyclic intermediates. uchicago.edu

Recyclization Reactions with Specific Reagents (e.g., hydrazine to pyrazoles)

The reaction of electron-deficient azaheterocycles with binucleophiles like hydrazine is a well-established method for ring transformation, often leading to the formation of new heterocyclic systems. mdpi.com The 5-nitropyridine ring is particularly susceptible to such reactions.

The reaction of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone with hydrazine is expected to result in a recyclization to form a pyrazole (B372694) derivative. The mechanism likely involves a nucleophilic attack by hydrazine on one of the electron-deficient carbons of the pyridine ring (e.g., C6 or C2), followed by ring opening. Subsequent intramolecular condensation and elimination of a fragment from the original ring would lead to the formation of a stable, aromatic pyrazole ring. researchgate.netmdpi.com The presence of the acetyl group provides an additional site for reaction, potentially leading to the formation of highly substituted pyrazoles. researchgate.netorganic-chemistry.org This type of reaction, converting one heterocycle into another, is a powerful tool in synthetic chemistry. nih.govrsc.org

| Reagent | Reaction Type | Potential Product Class |

| Hydrazine (N₂H₄) | Recyclization | Substituted Nitropyrazoles |

Thermal or Photochemical Rearrangements (e.g., to imidazopyridines, indoles)

While direct studies on the thermal or photochemical rearrangements of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone are not extensively documented in the reviewed literature, the reactivity of analogous nitro-substituted pyridine derivatives suggests potential pathways for transformation into fused heterocyclic systems like imidazopyridines and indoles. These rearrangements often involve intramolecular cyclization and subsequent restructuring of the molecule, driven by heat or light energy.

One plausible pathway involves the rearrangement of related 5-nitropyridin-2-yl derivatives. For instance, studies on 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones have demonstrated their base-induced rearrangement to form both imidazo[1,2-a]pyridines and indoles nih.gov. This transformation highlights the propensity of the 5-nitropyridine scaffold to undergo cyclization reactions that lead to these bicyclic structures. The reaction with triethylamine (B128534) suggests that the initial step may involve the formation of an intermediate that can then cyclize in two different ways, leading to either the imidazopyridine or the indole (B1671886) skeleton nih.gov.

In the context of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, a hypothetical thermal or photochemical rearrangement could be initiated by the activation of the nitro group or the acetyl group. Photochemical excitation of nitroaromatic compounds is known to lead to rearrangements, often involving the nitro group's oxygen atoms abstracting a hydrogen atom from a nearby position, leading to the formation of a reactive intermediate rsc.orgresearchgate.net.

A potential, though speculative, thermal rearrangement pathway for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone to an imidazopyridine derivative could involve an initial intramolecular redox process, followed by cyclization. The presence of the acetyl group at the 2-position and the nitro group at the 5-position could facilitate such a transformation under appropriate thermal conditions.

The formation of indole derivatives from pyridinyl precursors is less common but has been observed in specific cases. The rearrangement of 2-(5-Nitropyrid-2-yl)-3-(4-methoxyphenyl)aminoisoxazol-5(2H)-one, for example, yielded a mixture of the corresponding imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole, indicating that both reaction pathways are competitive nih.gov.

It is important to note that these proposed rearrangements are based on the reactivity of structurally related compounds. Detailed experimental studies, including reaction conditions and mechanistic investigations, would be necessary to confirm the feasibility and outcomes of the thermal and photochemical transformations of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

The following table summarizes the observed rearrangements of a related 5-nitropyridin-2-yl derivative, which may serve as a model for the potential reactivity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

| Starting Material | Reagent | Product(s) | Reference |

| 2-(5-Nitropyrid-2-yl)-3-(4-bromophenyl)aminoisoxazol-5(2H)-one | Triethylamine | Imidazo[1,2-a]pyridine derivative | nih.gov |

| 2-(5-Nitropyrid-2-yl)-3-(4-methylphenyl)aminoisoxazol-5(2H)-one | Triethylamine | Imidazo[1,2-a]pyridine derivative | nih.gov |

| 2-(5-Nitropyrid-2-yl)-3-(4-methoxyphenyl)aminoisoxazol-5(2H)-one | Triethylamine | Imidazo[1,2-a]pyridine and Indole derivatives (3:1 mixture) | nih.gov |

Mechanistic Investigations of Key Reactions

Elucidation of Nitration Mechanisms

The nitration of the pyridine (B92270) ring, particularly for substrates like 2-acetyl-4-methylpyridine (B1362710), does not typically follow a classical electrophilic aromatic substitution (SEAr) pathway due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions. researchgate.net Instead, research points to a more complex mechanism involving initial attack at the nitrogen atom.

A key step in the nitration of pyridines is the formation of an N-nitropyridinium intermediate. researchgate.net Studies using dinitrogen pentoxide (N₂O₅) in organic solvents or liquid sulfur dioxide have shown that the reaction of pyridine with the nitrating agent produces an N-nitropyridinium salt, such as N-nitropyridinium nitrate (B79036). psu.eduntnu.norsc.org This initial N-nitration is a critical activation step. In the context of forming 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, the precursor 2-acetyl-4-methylpyridine would first react with N₂O₅ to form the corresponding N-nitro-2-acetyl-4-methylpyridinium cation. researchgate.netpsu.edu This intermediate is the actual substrate for the subsequent steps that lead to the introduction of the nitro group onto the pyridine ring.

The formation of these N-nitropyridinium cations has been confirmed by spectroscopic data, which are distinct from those expected from a simple complex between the pyridine, SO₂, and the nitrating agent. psu.edu These intermediates serve as the electrophilic species that ultimately deliver the nitro group to the carbon framework of the ring.

Following the formation of the N-nitropyridinium intermediate, the mechanism for the transfer of the nitro group to the ring is not a direct intermolecular electrophilic attack. Instead, substantial evidence supports an intramolecular rearrangement. rsc.org One of the leading mechanisms proposed is a sigmatropic shift of the nitro group from the nitrogen atom to a carbon position on the ring. researchgate.netpsu.edu

For pyridine itself, the process is believed to proceed through the addition of a nucleophile (like bisulfite) to the N-nitropyridinium cation at the 2- or 4-position, forming N-nitro-dihydropyridine intermediates. ntnu.no The migration of the nitro group then occurs, likely as a psu.eduorganic-chemistry.org sigmatropic shift, to the 3-position. researchgate.netntnu.no Subsequent elimination of the nucleophile and rearomatization yields the 3-nitropyridine (B142982) product. ntnu.no For a substituted pyridine like 2-acetyl-4-methylpyridine, the nucleophile would add to the N-nitropyridinium ion, and the subsequent regioselective migration of the NO₂ group from the nitrogen to the C-5 position is consistent with a sigmatropic rearrangement pathway. rsc.orgrsc.org This intramolecular pathway explains the observed regioselectivity, which might not be predicted by simple electrophilic substitution rules on a deactivated ring. rsc.org

Table 1: Proposed Steps in Nitration via Sigmatropic Rearrangement

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Reaction of the pyridine with a nitrating agent (e.g., N₂O₅). | N-Nitropyridinium cation |

| 2 | Nucleophilic attack (e.g., by HSO₃⁻) on the ring. | N-nitro-dihydropyridine adduct |

| 3 | Intramolecular migration of the nitro group to a carbon atom. | Transition state for sigmatropic shift |

The choice of solvent and the reaction temperature have a significant impact on the nitration pathway and the stability of the intermediates. The reaction of pyridine with dinitrogen pentoxide can be carried out in various media, including liquid sulfur dioxide or organic solvents like dichloromethane (B109758) and nitromethane. psu.eduntnu.no The N-nitropyridinium nitrate intermediate is formed in these environments. psu.edu

The subsequent step, involving the rearrangement to the C-nitrated product, is often facilitated by the addition of an aqueous solution containing a nucleophile like sodium bisulfite (NaHSO₃). rsc.org The composition of this aqueous/organic medium and the concentration of the bisulfite are important parameters. ntnu.no For instance, using a methanol/water mixture for the bisulfite solution has been part of a modified procedure to optimize yields. ntnu.no Temperature also plays a role; the initial formation of the N-nitropyridinium salt is often performed at low temperatures, while the subsequent rearrangement and rearomatization may occur at room temperature over several hours. ntnu.no The polarity of the reaction medium has been found to have only a marginal effect on the rate of reaction of the dihydropyridine (B1217469) intermediates, suggesting a highly concerted, intramolecular mechanism like a sigmatropic shift. rsc.org

Mechanisms of Nucleophilic Substitutions and Additions

The electron-withdrawing nature of the nitro and acetyl groups in 1-(4-Methyl-5-nitropyridin-2-yl)ethanone makes the pyridine ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic rings, including nitropyridines. organic-chemistry.orgnih.gov The mechanism allows for the formal replacement of a hydrogen atom by a nucleophile. organic-chemistry.org It proceeds via the addition of a carbanion, which bears a leaving group at the carbanionic center, to an electron-deficient aromatic ring. organic-chemistry.orgnih.gov

The general pathway for VNS on a nitropyridine involves two main steps:

Addition: A carbanion (e.g., from an α-chloroalkyl sulfone) adds to an electrophilic position on the nitropyridine ring, typically ortho or para to the nitro group, forming an anionic σ-adduct, also known as a Meisenheimer-type adduct. nih.govresearchgate.net

Elimination: A base then induces β-elimination of the leaving group from the adduct (e.g., HCl from the chloromethyl group and a ring proton), leading to the rearomatization of the ring and the formation of the substituted product. nih.govacs.org

For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, a nucleophile could potentially attack the C-6 position, which is ortho to the nitro group. Mechanistic studies have shown that steric factors can influence the elimination step. For the subsequent β-elimination to occur efficiently, the newly formed benzylic anion must be stabilized, which often requires a planar arrangement with the adjacent nitro group. nih.govacs.org If significant steric hindrance prevents this planarization, the reaction may stall at the adduct stage. acs.org

Table 2: Key Stages of the VNS Mechanism

| Stage | Mechanistic Description | Key Features |

|---|---|---|

| Adduct Formation | A carbanion stabilized by an electron-withdrawing group and containing a leaving group adds to the nitropyridine ring. | Formation of a Meisenheimer-type σ-adduct. nih.gov |

| β-Elimination | A base removes a proton from the ring and the leaving group from the nucleophile's side chain. | Requires planarity for stabilization of the resulting anion; can be sterically hindered. acs.org |

| Rearomatization | The pyridine ring regains its aromaticity, yielding the C-H substituted product. | The leaving group from the nucleophile acts "vicariously". organic-chemistry.org |

The electron-deficient nature of nitropyridines can also lead to ring-opening and ring-transformation reactions when treated with certain nucleophiles. These transformations often proceed through an "ANRORC" (Addition of Nucleophile, Ring Opening, Ring Closure) type mechanism. nih.gov

Transformation to Pyrazoles: While direct transformation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone to a pyrazole (B372694) is not explicitly detailed, related transformations of other nitro-activated heterocycles provide mechanistic insight. For example, nitropyrimidinones react with active methylene (B1212753) compounds to form functionalized enamines, which can then be cyclized with hydrazines to yield pyrazoles quantitatively. thieme-connect.deresearchgate.net This suggests a pathway where a potent nucleophile attacks the nitropyridine ring, leading to ring cleavage. The resulting open-chain intermediate, containing fragments of the original ring and the nucleophile, can then undergo intramolecular cyclization in a different manner to form a new heterocyclic system like a pyrazole. thieme-connect.de

Transformation to Imidazopyridines: The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound and another component. While not a direct ring transformation of the pyridine core itself, the functional groups on 1-(4-Methyl-5-nitropyridin-2-yl)ethanone could be modified to facilitate such cyclizations. For example, if the nitro group were reduced to an amino group, the resulting 2-acetyl-5-amino-4-methylpyridine could serve as a precursor. Mechanistically, the formation of imidazo[1,2-a]pyridines can proceed via the in-situ generation of an imine from a 2-aminopyridine and an aldehyde, followed by cyclization. beilstein-journals.org Copper-catalyzed reactions involving 2-aminopyridines and haloalkynes also provide a route, proceeding through coordination of the aminopyridine to the copper catalyst, followed by migratory insertion, deprotonation/oxidation, and reductive elimination to form the fused imidazole (B134444) ring. beilstein-journals.org

These ring transformations highlight the versatility of the nitropyridine scaffold, where the nitro group not only directs substitution but can also activate the ring for complete rearrangement into new heterocyclic frameworks.

Kinetic Studies of Reactions

Rate Determinations for Transformation Processes

No published data on the rate determinations for the transformation processes of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone were found.

Activation Parameters (e.g., ΔH‡, ΔS‡)

No published data on the activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), for reactions involving 1-(4-Methyl-5-nitropyridin-2-yl)ethanone were found.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and behavior of molecules.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researcher.lifearxiv.org This process involves calculating the molecule's electron density to find the lowest energy state. For a molecule like 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. researcher.lifewikipedia.org While general principles of DFT are well-established, specific geometric parameters for the title compound are not available in the referenced literature.

Vibrational Frequency Analysis (IR, Raman correlation)

Following geometry optimization, vibrational frequency analysis is often conducted to predict the infrared (IR) and Raman spectra of a molecule. core.ac.uknih.gov This analysis helps in the identification and characterization of the compound by correlating calculated vibrational modes with experimentally observed spectral peaks. uh.eduresearchgate.net Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, this would involve identifying the characteristic frequencies for the C=O stretch of the ethanone (B97240) group, the N-O stretches of the nitro group, and various vibrations of the substituted pyridine (B92270) ring. Without specific studies on this compound, a detailed assignment of its vibrational modes remains speculative.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. researchgate.net For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions. However, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the available search results.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.netresearchgate.net In an MEP map, red typically indicates areas of negative potential, attractive to electrophiles, while blue signifies regions of positive potential, susceptible to nucleophilic attack. nih.gov For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, one would expect negative potential around the oxygen atoms of the nitro and ethanone groups, and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. Without a specific MEP analysis for this molecule, this remains a qualitative prediction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of charge delocalization and hyperconjugative interactions. wikipedia.orgwisc.eduwisc.edu This method helps to understand the stability arising from electron donation from a filled bonding or lone pair orbital to an empty anti-bonding orbital. nih.govresearchgate.net In the case of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, NBO analysis would quantify the delocalization of electron density within the pyridine ring and the interactions between the substituents and the ring. Specific data on these interactions for the title compound are not available.

Reaction Mechanism Modeling

Transition State Characterization and Energy Barriers

The study of reaction mechanisms at a molecular level relies on the characterization of transition states and the calculation of associated energy barriers. These computational analyses are crucial for understanding the kinetics and feasibility of chemical reactions involving 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

Detailed computational investigations would involve mapping the potential energy surface for proposed reactions, locating the transition state structures, and calculating the activation energies. This information is fundamental for predicting reaction rates and understanding the factors that control the chemical reactivity of the compound. At present, specific studies on the transition state characterization and energy barriers for reactions involving 1-(4-Methyl-5-nitropyridin-2-yl)ethanone are not available in the searched scientific literature.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. This analysis helps to visualize the path of a reaction and to identify key intermediates and transition states. For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, this could involve, for example, studying the nucleophilic substitution at the pyridine ring or reactions involving the acetyl group.

Such an analysis would provide a deeper understanding of the mechanistic pathways of its reactions. Despite the utility of this method, specific reaction coordinate analyses for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone have not been reported in the available literature.

NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a compound. These theoretical predictions are invaluable for assigning experimental spectra and confirming the structure of a molecule.

For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, a computational study would involve optimizing the molecular geometry and then calculating the NMR shielding tensors. The predicted chemical shifts would then be correlated with experimentally obtained spectra to validate the computational model and ensure the correct structural assignment. Currently, there are no published studies presenting a correlation between predicted and experimental NMR data for this specific compound.

Spectroscopic Property Simulations (e.g., UV-Vis absorption, emission)

Computational simulations of spectroscopic properties, such as UV-Vis absorption and emission spectra, provide insights into the electronic transitions of a molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the absorption wavelengths and oscillator strengths, which can be compared with experimental measurements.

These simulations for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone would help in understanding its photophysical properties, such as its color and fluorescence behavior. Such theoretical data is currently not available in the scientific literature for this compound.

Study of Tautomeric Forms and Conformational Isomers

Many organic molecules can exist in different tautomeric forms or as various conformational isomers. Computational chemistry is an essential tool for evaluating the relative stabilities of these different forms. By calculating the energies of the possible tautomers and conformers of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, researchers could predict the most stable forms in different environments (e.g., gas phase or in solution).

This understanding is critical as the different forms may exhibit distinct chemical and physical properties. A thorough computational investigation would provide a detailed picture of the tautomeric and conformational landscape of this molecule. However, no such studies have been reported in the reviewed literature.

Applications in Organic Synthesis

As a Precursor for Diverse Heterocyclic Scaffolds

The specific arrangement of functional groups in 1-(4-Methyl-5-nitropyridin-2-yl)ethanone makes it a strategic starting material for synthesizing a variety of heterocyclic compounds. The acetyl group provides a handle for condensation and cyclization reactions, while the nitro group can be readily transformed into other functionalities, such as an amino group, to facilitate the formation of fused ring systems.

The synthesis of fused pyridine (B92270) systems like imidazopyridines and azaindoles often relies on appropriately substituted pyridine precursors. nih.govresearchgate.net Imidazo[4,5-b]pyridines, for instance, are commonly synthesized through the condensation and cyclization of 2,3-diaminopyridine (B105623) derivatives with carboxylic acids or their equivalents. nih.gov While direct synthesis from 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is not extensively documented, a plausible synthetic route can be proposed. This would involve the initial reduction of the nitro group to an amino group, followed by the introduction of a second amino group at the adjacent C3 position. The resulting diaminopyridine could then undergo cyclization involving the acetyl group (or a derivative thereof) to form the fused imidazole (B134444) ring.

Another common strategy for imidazopyridine synthesis involves the reaction of 2-aminopyridine (B139424) with α-halogenated carbonyl compounds. e3s-conferences.org

Azaindoles, or pyrrolopyridines, are another class of fused heterocycles whose synthesis can be envisioned starting from 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. rsc.org Many synthetic routes to azaindoles start with substituted pyridines, upon which a pyrrole (B145914) ring is constructed. acs.org For example, a derivative of the title compound could potentially undergo a Fischer indole-type synthesis or a palladium-catalyzed intramolecular cyclization to yield the azaindole core. researchgate.net

Table 1: Potential Synthetic Pathways to Fused Pyridine Systems

| Target Scaffold | Potential Synthetic Strategy | Key Transformation of Starting Material |

| Imidazo[4,5-b]pyridine | Reduction of nitro group, amination at C3, and intramolecular cyclization. | Nitro group to amino group conversion. |

| 7-Azaindole | Bartoli indole (B1671886) synthesis or Larock indole synthesis after functional group modification. | Conversion of acetyl group to a vinyl or other suitable group. |

| 5-Azaindole | Palladium-catalyzed C-N coupling followed by cyclization. | Halogenation of the pyridine ring and reduction of nitro group. |

The acetyl group of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is well-suited for the construction of pyrazole (B372694) rings. A common and effective method is through the synthesis of a chalcone (B49325) intermediate. scispace.com This involves a Claisen-Schmidt condensation of the ethanone (B97240) with an aromatic aldehyde in the presence of a base. scispace.comresearchgate.net The resulting α,β-unsaturated ketone, a pyridylchalcone, can then be cyclized with hydrazine (B178648) or its derivatives to yield the corresponding 4,5-dihydro-1H-pyrazole (pyrazoline). scispace.comresearchgate.net

This two-step process is highly versatile, as a wide variety of aromatic aldehydes and hydrazine derivatives can be used, leading to a diverse library of pyrazole compounds. nih.govnih.gov Research on the closely related 3-acetyl-5-nitropyridines has demonstrated the feasibility of this approach, yielding N-acetyl derivatives of 4,5-dihydro-1H-pyrazoles in good yields when the cyclization is performed with hydrazine hydrate (B1144303) in acetic acid. scispace.comresearchgate.net

Table 2: Example Synthesis of Pyrazole Derivative

| Step | Reaction Type | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, Aromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., KOH) | (E)-1-(4-Methyl-5-nitropyridin-2-yl)-3-phenylprop-2-en-1-one (a pyridylchalcone) |

| 2 | Cyclization | Pyridylchalcone, Hydrazine Hydrate, Acetic Acid | 2-acetyl-5-(4-methyl-5-nitropyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

The synthesis of pyrazole derivatives from 1-(4-Methyl-5-nitropyridin-2-yl)ethanone inherently leads to the formation of polyfunctionalized compounds. The intermediate pyridylchalcones, for example, possess multiple reactive sites: the ketone carbonyl group, the carbon-carbon double bond, the nitro group, and the pyridine ring itself. These functionalities allow for a multitude of subsequent chemical modifications.

The final pyrazole products are also rich in functional groups. They contain the pyrazole ring, the substituted pyridine moiety, and often a substituent derived from the aldehyde used in the initial condensation. The presence of the nitro group, in particular, opens up avenues for further functionalization, such as reduction to an amine, which can then participate in amide bond formation or serve as a directing group for electrophilic substitution.

Role as a Key Intermediate for Complex Chemical Architectures

Beyond its use as a direct precursor to heterocyclic scaffolds, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a valuable intermediate in longer, multi-step synthetic sequences aimed at constructing complex molecular targets.

A multi-step synthesis involves a series of chemical reactions to convert a starting material into a more complex product. vapourtec.comrsc.org The synthesis of the aforementioned pyrazole derivatives is a prime example of a two-step sequence where 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is the initial building block. researchgate.net

This compound can be incorporated into more extended synthetic plans. For instance, after the formation of a pyrazole, the nitro group on the pyridine ring could be reduced to an amine. nih.gov This amine could then be acylated, alkylated, or used in a diazotization reaction to introduce other functional groups. Each of these steps adds a layer of complexity to the molecule, demonstrating the role of the initial ethanone as a cornerstone in a longer synthetic strategy. mit.edulibretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While 1-(4-Methyl-5-nitropyridin-2-yl)ethanone itself may not be a direct substrate for many common cross-coupling reactions, it can be easily converted into a suitable coupling partner through functional group transformations.

A key transformation is the reduction of the nitro group to an amino group, yielding 1-(5-amino-4-methylpyridin-2-yl)ethanone (B13661046). This amino-pyridine derivative can then be halogenated (e.g., with N-bromosuccinimide) to introduce a bromine or iodine atom onto the pyridine ring. The resulting halo-aminopyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. mdpi.com

Alternatively, recent advancements have shown that nitroarenes can directly participate in reductive cross-coupling reactions. For example, copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids can form diarylamines. nih.gov This type of reaction proceeds through an in-situ reduction of the nitro group to a nitroso intermediate, which then couples with the boronic acid. nih.gov This methodology could potentially be applied to 1-(4-Methyl-5-nitropyridin-2-yl)ethanone to form N-aryl derivatives directly.

Table 3: Functional Group Transformations for Cross-Coupling Reactions

| Initial Functional Group | Transformation | Resulting Functional Group | Subsequent Cross-Coupling Reaction |

| Nitro (-NO2) | Reduction | Amino (-NH2) | The amino group can direct halogenation, creating a substrate for Suzuki, Heck, or Sonogashira coupling. |

| Nitro (-NO2) | In-situ reduction | Nitroso (-NO) | Copper-catalyzed coupling with aryl boronic acids to form diarylamines. nih.gov |

| Acetyl (-COCH3) | Conversion to enol triflate | Enol Triflate (-OTf) | Suzuki or Stille coupling to form substituted alkenes. |

Development of Novel Synthetic Methodologies utilizing the Compound

The value of a chemical compound in synthetic chemistry is often demonstrated by its utility in constructing complex molecular architectures through innovative and efficient reaction pathways. This includes its role as a precursor in multi-step sequences that occur in a single reaction vessel or its ability to undergo selective modification at a specific position.

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality formed in the previous step. Similarly, one-pot syntheses combine multiple reaction steps in a single reactor, often with the sequential addition of reagents, to improve efficiency by avoiding lengthy separation and purification procedures for intermediate compounds.

Despite the potential for the acetyl, nitro, and methyl groups of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone to participate in such sequences (e.g., initial condensation at the acetyl group followed by cyclization involving the nitro or methyl group), a thorough search of available chemical literature and research databases did not yield specific, published examples of cascade or one-pot reactions that utilize 1-(4-Methyl-5-nitropyridin-2-yl)ethanone as the primary starting material. The development of such methodologies using this specific compound remains an area for future investigation.

Regioselectivity describes the preferential reaction at one specific site over other possible reactive sites within a molecule. For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, several sites are available for functionalization: the acetyl group (e.g., α-halogenation, aldol (B89426) reactions), the benzylic protons of the 4-methyl group, the nitro group (e.g., reduction to an amine), and the pyridine ring itself (e.g., nucleophilic aromatic substitution).

Controlling the regioselectivity of these reactions is a key challenge in synthetic chemistry. However, specific and detailed research findings outlining strategies for the regioselective functionalization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone are not prominently featured in the current body of scientific literature. While general principles of pyridine chemistry suggest that the electron-withdrawing nature of the nitro and acetyl groups would direct nucleophilic attack to specific positions on the ring, and that the acetyl and methyl groups could be selectively targeted under different reaction conditions, dedicated studies and data tables detailing these specific transformations for this compound could not be located.

Therefore, the development of robust and selective functionalization strategies for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone represents a potential opportunity for future synthetic methodology research.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to highly functionalized pyridines is a continuous pursuit in organic chemistry. researchgate.net For a molecule like 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, future research could focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh conditions and limited substrate scope.

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single operation. researchgate.netresearchgate.net Future work could aim to develop a convergent MCR for the synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone and its derivatives. This could involve, for example, the condensation of a β-ketoester, an enone, and an ammonia (B1221849) source, potentially under microwave irradiation to enhance reaction rates and yields. nih.govacs.org

Cascade Reactions: The design of cascade reactions, where a single event triggers a series of subsequent transformations, presents an elegant and atom-economical synthetic strategy. acs.org A potential cascade route to the target compound could involve a tandem Pummerer-type rearrangement followed by an aza-Prins cyclization and subsequent aromatization. acs.org

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. ijarsct.co.in A novel pathway could involve the strategic use of palladium, copper, or nickel catalysts to assemble the substituted pyridine (B92270) core from simpler, readily available starting materials. ijarsct.co.innih.gov For instance, a nickel-catalyzed cyclization of a suitably substituted diyne with a nitrile could be explored. nih.gov

| Synthetic Approach | Potential Advantages | Key Starting Materials (Hypothetical) |

| Multicomponent Reaction | High efficiency, atom economy, reduced waste | β-dicarbonyl compound, α,β-unsaturated ketone, ammonia source |

| Cascade Reaction | Step economy, increased complexity in a single step | Substituted sulfoxide, aldehyde |

| Metal-Catalyzed Cyclization | Mild reaction conditions, high functional group tolerance | Functionalized diyne, nitrile |

Investigation of Undiscovered Reactivity Patterns

The electronic nature of the pyridine ring in 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is significantly influenced by the interplay of the electron-donating methyl group and the electron-withdrawing nitro and acetyl groups. This unique electronic profile suggests a range of reactivity patterns that are yet to be explored.

Future investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for SNAr reactions, making the pyridine ring susceptible to attack by nucleophiles. mdpi.comchempanda.com While SNAr on nitropyridines is known, the regioselectivity in a system with multiple substituents like the target compound is not well-documented. mdpi.com Systematic studies with a variety of nucleophiles (e.g., amines, thiols, alkoxides) could reveal novel substitution patterns and lead to the synthesis of new derivatives with potential biological activity. nih.govresearchgate.net

Reactions of the Acetyl and Methyl Groups: The methyl and acetyl substituents themselves offer avenues for further functionalization. The acidity of the methyl group can be exploited for condensation reactions with aldehydes to form styryl derivatives. mdpi.comresearchgate.net The acetyl group can serve as a handle for various transformations, including aldol (B89426) reactions, oxidations, and reductions, to introduce further diversity.

Ring Transformations: Under specific conditions, highly electron-deficient pyridine rings can undergo ring-opening and rearrangement reactions. nih.gov Investigating the behavior of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone under various reaction conditions (e.g., strong base, reducing agents) could lead to the discovery of novel heterocyclic scaffolds.

| Reaction Type | Potential Outcome | Influencing Factors |

| Nucleophilic Aromatic Substitution | Replacement of the nitro group or other leaving groups | Nature of the nucleophile, solvent, temperature |

| Side-Chain Functionalization | Elaboration of the methyl and acetyl groups | Base/acid catalysis, choice of reagents |

| Ring Transformation | Formation of new heterocyclic systems | Reaction conditions, presence of specific reagents |

Advanced Computational Studies for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. unjani.ac.idias.ac.in For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, computational studies can provide valuable insights that guide synthetic efforts.

Future computational work should include:

Mapping of Electron Density and Reactivity Indices: DFT calculations can be used to determine the electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the target molecule. researchgate.netresearchgate.net This information can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. ias.ac.in

Modeling Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of potential synthetic routes and reactivity patterns. unjani.ac.id By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction and identify potential side products.

Virtual Screening of Derivatives: Once synthetic routes are established, computational methods can be used to generate a virtual library of derivatives of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone and predict their properties, such as their potential as catalysts or their interaction with biological targets. ias.ac.in

| Computational Method | Information Gained | Application in Synthesis |

| Density Functional Theory (DFT) | Electron density, MEP, HOMO-LUMO energies | Prediction of reactive sites, regioselectivity |

| Transition State Theory | Reaction energy barriers, mechanistic pathways | Optimization of reaction conditions, prediction of product distribution |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties | Design of new derivatives with desired functionalities |

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Future research on the synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone should prioritize the development of sustainable and eco-friendly methods.

Strategies to be explored include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthesis. researchgate.net

Catalyst-Free and Metal-Free Reactions: The development of synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. acs.orgnih.gov Exploring catalyst-free multicomponent reactions or organocatalyzed transformations would be a significant advancement.

Energy-Efficient Synthesis: Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation can lead to shorter reaction times, lower energy consumption, and often improved yields compared to conventional heating methods. nih.govacs.orgijarsct.co.in

| Green Chemistry Principle | Application to Synthesis | Expected Benefit |

| Use of Safer Solvents | Employing water or bio-based solvents | Reduced toxicity and environmental pollution |

| Atom Economy | Designing MCRs and cascade reactions | Minimized waste generation |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation | Faster reactions, lower energy consumption |

Q & A

Q. How are thermodynamic properties (e.g., boiling point, enthalpy) determined experimentally and computationally?

- Methodological Answer :

- Experimental : Measure boiling point via differential scanning calorimetry (DSC). Gas-phase ion energetics (e.g., electron ionization) provide enthalpy data .

- Computational : Use Gaussian-optimized geometries to calculate Gibbs free energy (ΔG) and entropy (ΔS) via frequency analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.